3a,7b,12b-Trihydroxy-5b-cholanoic acid
Overview
Description
3a,7b,12b-Trihydroxy-5b-cholanoic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The distinction between different bile acids lies in the presence or absence of hydroxyl groups on specific positions of the steroid nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,7b,12b-Trihydroxy-5b-cholanoic acid typically involves multiple steps, starting from cholic acid or other bile acid precursors. The process includes selective hydroxylation at the 3, 7, and 12 positions of the steroid nucleus. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. Specific strains of bacteria or fungi are employed to hydroxylate the steroid nucleus at the desired positions. This biotechnological approach is preferred due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3a,7b,12b-Trihydroxy-5b-cholanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like pyridinium chlorochromate.
Reduction: The ketone groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .
Scientific Research Applications
3a,7b,12b-Trihydroxy-5b-cholanoic acid has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex steroidal compounds.
Biology: Studied for its role in the regulation of cholesterol metabolism and bile acid synthesis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Employed in the production of detergents and emulsifiers due to its surfactant properties
Mechanism of Action
The mechanism of action of 3a,7b,12b-Trihydroxy-5b-cholanoic acid involves its interaction with specific receptors and enzymes in the liver and intestines. It acts as a ligand for nuclear receptors like the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and cholesterol metabolism. Additionally, it modulates the activity of enzymes like cholesterol 7α-hydroxylase, which is crucial for bile acid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: 3a,7a,12a-Trihydroxy-5b-cholanoic acid.
Chenodeoxycholic Acid: 3a,7a-Dihydroxy-5b-cholanoic acid.
Deoxycholic Acid: 3a,12a-Dihydroxy-5b-cholanoic acid.
Uniqueness
3a,7b,12b-Trihydroxy-5b-cholanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct physicochemical properties and biological activities. Its ability to interact with specific receptors and enzymes makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-BJOVICNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228368 | |
Record name | (3α,5β,7β,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3a,7b,12b-Trihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81938-67-2 | |
Record name | (3α,5β,7β,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81938-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,5β,7β,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,7b,12b-Trihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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